N-(2-methoxy-4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitrophenyl group, a trifluoromethyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various substituted phenyl derivatives.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide
- N-(2-methoxy-4-nitrophenyl)-6-oxo-1-(benzyl)-1,6-dihydropyridine-3-carboxamide
Uniqueness
N-(2-methoxy-4-nitrophenyl)-6-oxo-1-(3-(trifluoromethyl)benzyl)-1,6-dihydropyridine-3-carboxamide is unique due to the presence of both a nitrophenyl group and a trifluoromethyl group, which confer distinct electronic and steric properties. These features enhance its reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N3O5/c1-32-18-10-16(27(30)31)6-7-17(18)25-20(29)14-5-8-19(28)26(12-14)11-13-3-2-4-15(9-13)21(22,23)24/h2-10,12H,11H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAMZTSGDVFPNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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